(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is a novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana . This compound features an unprecedented fused-pentacyclic skeleton with six consecutive asymmetric centers . This compound belongs to the family of Cephalotaxus alkaloids, which are known for their cytotoxic properties and potential antileukemic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol involves a catalytic asymmetric polycyclization of tertiary enamides with silyl enol ethers . Key steps include:
Cyclization Cascade: Enamide undergoes an intramolecular cyclization cascade to form the pentacyclic structure.
Giese Addition: This step furnishes the last carbocycle in the caged natural product.
Wilkinson Decarbonylation and Fleming–Tamao Oxidation: These steps are crucial for the formation of the final product.
Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its complex structure and low natural yield . The compound is primarily synthesized in research laboratories using advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peroxyacetic acid.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Substitution reactions involve the use of reagents like benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Peroxyacetic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in tetrahydrofuran at 0°C.
Substitution: Benzoyl chloride in the presence of triethylamine at 0°C to room temperature.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol involves its interaction with cellular targets to exert cytotoxic effects . The compound is believed to interfere with cellular processes, leading to cell death. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Cephalotaxine: Another alkaloid from the same genus with a different backbone skeleton.
Cephalezomines A-F: A series of cytotoxic alkaloids isolated from the leaves of Cephalotaxus harringtonia var.
Uniqueness: (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is unique due to its fused-pentacyclic skeleton and six consecutive asymmetric centers . This structural complexity distinguishes it from other Cephalotaxus alkaloids .
Properties
Molecular Formula |
C17H19NO5 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15?,16-,17-/m1/s1 |
InChI Key |
HZSAQOVOGNCGNL-KITIHYDISA-N |
Isomeric SMILES |
C1C[C@@]23[C@H]4[C@@H]([C@@H](C2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Canonical SMILES |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Synonyms |
cephalocyclidin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.